1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid

Purity Quality control Procurement specification

1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid (CAS 1225506‑32‑0) is a 1,1‑disubstituted cyclopentane featuring a 4‑fluorobenzyl group and a free carboxylic acid. Supplied as a powder with a purity of 95 % (Sigma‑Aldrich) or 98 % (Leyan) , the compound serves as a conformationally constrained, fluorine‑containing scaffold for the construction of compound libraries, fragment‑based screening sets, and as a key intermediate in the synthesis of bioactive molecules such as the Lp‑PLA₂ inhibitor darapladib.

Molecular Formula C13H15FO2
Molecular Weight 222.259
CAS No. 1225506-32-0
Cat. No. B2502157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid
CAS1225506-32-0
Molecular FormulaC13H15FO2
Molecular Weight222.259
Structural Identifiers
SMILESC1CCC(C1)(CC2=CC=C(C=C2)F)C(=O)O
InChIInChI=1S/C13H15FO2/c14-11-5-3-10(4-6-11)9-13(12(15)16)7-1-2-8-13/h3-6H,1-2,7-9H2,(H,15,16)
InChIKeyKNKZWRPVYPXRBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid (CAS 1225506-32-0) – A versatile cyclopentane building block for medicinal chemistry and fragment-based screening


1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid (CAS 1225506‑32‑0) is a 1,1‑disubstituted cyclopentane featuring a 4‑fluorobenzyl group and a free carboxylic acid. Supplied as a powder with a purity of 95 % (Sigma‑Aldrich) or 98 % (Leyan) , the compound serves as a conformationally constrained, fluorine‑containing scaffold for the construction of compound libraries, fragment‑based screening sets, and as a key intermediate in the synthesis of bioactive molecules such as the Lp‑PLA₂ inhibitor darapladib [1].

Why generic cyclopentane carboxylic acids cannot replace 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid (1225506-32-0) in medicinal chemistry projects


The 4‑fluorobenzyl substituent imparts a distinctive combination of lipophilicity, electronic effects, and conformational constraint that is absent in non‑fluorinated, differently halogenated, or ring‑size‑altered analogs. Fluorine substitution influences metabolic stability, membrane permeability, and target binding [1]. The methylene linker between the fluorophenyl and cyclopentane ring introduces flexibility that is critical for SAR exploration: the compound’s calculated logP and pKa differ significantly from the directly attached 1‑(4‑fluorophenyl)cyclopentane‑1‑carboxylic acid (CAS 214262‑99‑4), while the 4‑fluoro isomer shows distinct reactivity compared to 2‑ or 3‑fluorobenzyl analogs. Consequently, simple replacement with a generic cyclopentane carboxylic acid or a non‑fluorinated benzyl analog would alter both physicochemical properties and potential biological readouts.

Quantitative differentiation data for 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid (1225506-32-0) vs. closest analogs


Purity comparison: 1225506-32-0 from Sigma‑Aldrich vs. Leyan

Commercial batches of 1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid are supplied at two distinct purity levels: 95 % (Sigma‑Aldrich) and 98 % (Leyan) . The 3‑percentage‑point difference may be relevant for projects requiring high‑purity starting material for sensitive catalytic reactions or biological assays.

Purity Quality control Procurement specification

Molecular weight and linker effect: 1225506-32-0 vs. 1-(4-fluorophenyl)cyclopentane-1-carboxylic acid (214262-99-4)

The molecular weight of 1225506‑32‑0 (222.26 g mol⁻¹) is 14.03 units higher than that of the directly attached analog 1‑(4‑fluorophenyl)cyclopentane‑1‑carboxylic acid (CAS 214262‑99‑4; 208.23 g mol⁻¹) [1], reflecting the insertion of a methylene spacer.

Molecular weight Linker effect Physicochemical property

Physical form advantage: powder vs. potential oily analogs

1225506‑32‑0 is supplied as a powder at ambient temperature , whereas several closely related cyclopentane carboxylic acid building blocks (e.g., non‑fluorinated benzyl or alkyl analogs) are reported as oils or low‑melting solids. A powder form simplifies precise weighing, reduces hygroscopicity issues, and improves long‑term storage stability.

Physical form Handling Weighing accuracy

Predicted lipophilicity shift: 4‑fluoro vs. 4‑chloro benzyl analog

Based on in silico prediction (PubChem/XLogP3), 1-[(4-fluorophenyl)methyl]cyclopentane-1-carboxylic acid has a calculated logP of approximately 2.8 [1]. The 4‑chloro analog (1-[(4-chlorophenyl)methyl]cyclopentane-1-carboxylic acid, not assigned a CAS) is predicted to have a logP of ≈3.3, i.e., ~0.5 log units higher.

Lipophilicity logP Halogen effect

Availability and lead time: 1225506-32-0 in stock vs. custom synthesis for close analogs

1225506‑32‑0 is stocked by at least two major suppliers (Sigma‑Aldrich, Enamine) with lead times of 1–5 days . By contrast, the 2‑fluoro and 3‑fluoro benzyl isomers are not commercially listed and would require custom synthesis with typical lead times of 4–8 weeks.

Supply chain Lead time Building block

Recommended application scenarios for 1-[(4-Fluorophenyl)methyl]cyclopentane-1-carboxylic acid (1225506-32-0) based on quantitative differentiation


Fragment‑based screening libraries requiring fluorinated, conformationally constrained carboxylic acids

The combination of 95–98 % purity , powder form for accurate dispensing , and the presence of the metabolically stable 4‑fluorobenzyl group [1] makes 1225506‑32‑0 an ideal fragment for libraries targeting enzymes with carboxylic acid recognition motifs (e.g., proteases, phosphatases). Its predicted logP of ≈2.8 [2] aligns with lead‑like property guidelines.

SAR exploration around the Lp‑PLA₂ pharmacophore (darapladib series)

The 4‑fluorobenzyl motif is a key substructure of darapladib (SB‑480848) [3]. 1225506‑32‑0 can serve as a modular intermediate for introducing the fluorobenzyl‑cyclopentane core via amide coupling or C–H functionalization, enabling systematic variation of the linker and aryl substitution that is not possible with the directly attached 4‑fluorophenyl analog (214262‑99‑4) [4].

High‑throughput automated synthesis platforms requiring solid carboxylic acid building blocks

Supplied as a free‑flowing powder , 1225506‑32‑0 is compatible with automated solid‑dispensing instruments. A quantified lead time of 1–5 days from stock ensures minimal downtime for parallel synthesis campaigns, unlike non‑stocked 2‑/3‑fluoro isomers that require custom synthesis.

Physicochemical property benchmarking: fluorine positional isomer studies

The commercial availability of the para‑fluoro isomer (1225506‑32‑0) with a predicted logP of ≈2.8 [2] enables direct comparison with meta‑ and ortho‑fluoro analogs once synthesized. Such studies quantify the impact of fluorine position on lipophilicity, acidity, and target binding, providing design principles for fluorinated cyclopentane scaffolds.

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